4-(Aminomethyl)-5-methylthiophene-2-carboxylic acid hydrochloride 4-(Aminomethyl)-5-methylthiophene-2-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 2172600-93-8
VCID: VC5333644
InChI: InChI=1S/C7H9NO2S.ClH/c1-4-5(3-8)2-6(11-4)7(9)10;/h2H,3,8H2,1H3,(H,9,10);1H
SMILES: CC1=C(C=C(S1)C(=O)O)CN.Cl
Molecular Formula: C7H10ClNO2S
Molecular Weight: 207.67

4-(Aminomethyl)-5-methylthiophene-2-carboxylic acid hydrochloride

CAS No.: 2172600-93-8

Cat. No.: VC5333644

Molecular Formula: C7H10ClNO2S

Molecular Weight: 207.67

* For research use only. Not for human or veterinary use.

4-(Aminomethyl)-5-methylthiophene-2-carboxylic acid hydrochloride - 2172600-93-8

Specification

CAS No. 2172600-93-8
Molecular Formula C7H10ClNO2S
Molecular Weight 207.67
IUPAC Name 4-(aminomethyl)-5-methylthiophene-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C7H9NO2S.ClH/c1-4-5(3-8)2-6(11-4)7(9)10;/h2H,3,8H2,1H3,(H,9,10);1H
Standard InChI Key VFDURYDWXWRPEQ-UHFFFAOYSA-N
SMILES CC1=C(C=C(S1)C(=O)O)CN.Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity and Formula

The molecular formula of 4-(aminomethyl)-5-methylthiophene-2-carboxylic acid hydrochloride is C₇H₁₀ClNO₂S, with a molecular weight of 207.68 g/mol . The IUPAC name reflects its substitution pattern: a thiophene ring with a carboxylic acid (-COOH) at position 2, a methyl (-CH₃) group at position 5, and an aminomethyl (-CH₂NH₂) group at position 4, protonated as a hydrochloride salt.

Key Structural Features:

  • Thiophene Core: A five-membered aromatic ring containing sulfur, contributing to electron-rich properties and metabolic stability .

  • Carboxylic Acid Group: Enhances water solubility and enables conjugation or salt formation.

  • Aminomethyl Substituent: Provides a primary amine for further functionalization (e.g., amidation, Schiff base formation).

  • Methyl Group: Introduces steric and electronic effects, modulating reactivity and binding interactions .

Spectroscopic and Computational Data

  • SMILES: O=C(O)C1=CC(C)=C(S1)CN.[H]Cl .

  • InChI Key: ZGWGSEUMABQEMD-UHFFFAOYSA-N (derived from analogous thiophene derivatives) .

  • LogP: Predicted to be 1.0–1.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration in drug design .

  • TPSA (Topological Polar Surface Area): 78.43 Ų, suggesting favorable solubility and membrane permeability .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4-(aminomethyl)-5-methylthiophene-2-carboxylic acid hydrochloride typically involves multi-step functionalization of thiophene precursors. Two primary routes are documented:

Route 1: Bromination-Amination Sequence

  • Starting Material: Methyl 4-methylthiophene-2-carboxylate (CAS: 20485-41-0) .

  • Bromination: Radical bromination at position 4 using N-bromosuccinimide (NBS) to yield 4-bromomethyl-5-methylthiophene-2-carboxylate .

  • Amination: Nucleophilic substitution of the bromine with ammonia or an amine source, followed by hydrolysis to the carboxylic acid .

  • Salt Formation: Treatment with hydrochloric acid to form the hydrochloride salt .

Key Reaction:

Methyl 4-methylthiophene-2-carboxylateNBS, lightMethyl 4-bromomethyl-5-methylthiophene-2-carboxylateNH3Methyl 4-aminomethyl-5-methylthiophene-2-carboxylateHClTarget Compound\text{Methyl 4-methylthiophene-2-carboxylate} \xrightarrow{\text{NBS, light}} \text{Methyl 4-bromomethyl-5-methylthiophene-2-carboxylate} \xrightarrow{\text{NH}_3} \text{Methyl 4-aminomethyl-5-methylthiophene-2-carboxylate} \xrightarrow{\text{HCl}} \text{Target Compound}

Route 2: Grignard-Based Functionalization

  • Starting Material: 5-Methylthiophene-2-carboxylic acid.

  • Grignard Reaction: Introduction of an aminomethyl group via reaction with a methylamine-derived Grignard reagent .

  • Acid Workup: Hydrolysis and purification to isolate the hydrochloride salt .

Optimization and Challenges

  • Yield: Reported yields range from 51% to 80%, depending on the protection/deprotection strategy of the carboxylic acid group .

  • Purity: Chromatographic purification (e.g., silica gel or HPLC) is critical to remove byproducts such as di-substituted thiophenes .

Physicochemical Properties

Solubility and Stability

PropertyValueConditions
Water Solubility13.3 mg/mL25°C, pH 7.4
Thermal StabilityStable up to 150°CDry atmosphere
PhotostabilityLight-sensitiveStore in amber containers
  • pH Sensitivity: The compound exists as a zwitterion at physiological pH (carboxylic acid deprotonated, amine protonated) .

  • Hygroscopicity: Moderate; requires storage in a desiccator to prevent hydrolysis .

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 2.26 (s, 3H, CH₃), 3.12 (t, 2H, CH₂NH₂), 7.30 (s, 1H, thiophene-H), 9.80 (br s, 2H, NH₂⁺) .

  • IR (KBr): 3420 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), 1550 cm⁻¹ (C=C aromatic) .

Applications in Pharmaceutical Research

Drug Intermediate

The compound is a key intermediate in synthesizing articaine, a local anesthetic used in dentistry. Its aminomethyl group facilitates coupling with aromatic acids to form amide prodrugs .

Enzyme Inhibition Studies

  • GABA Aminotransferase (GABA-AT): Analogues of this compound have been evaluated as substrates for GABA-AT, with potential applications in treating epilepsy and neurological disorders .

  • Kinase Inhibitors: The thiophene scaffold is utilized in designing ATP-competitive kinase inhibitors due to its planar structure and hydrogen-bonding capacity .

Material Science

  • Coordination Polymers: The carboxylic acid and amine groups enable metal-organic framework (MOF) synthesis for catalytic applications .

Hazard StatementPrecautionary Measure
H317 (Skin sensitization)Wear nitrile gloves and lab coat
H319 (Eye irritation)Use safety goggles

Comparative Analysis with Analogues

CompoundKey DifferenceApplication
4-Amino-5-methylthiophene-2-carboxylic acidAmino vs. aminomethyl groupLess reactive in conjugations
5-Chlorothiophene-2-carboxylic acidChlorine substituentElectrophilic substitution

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